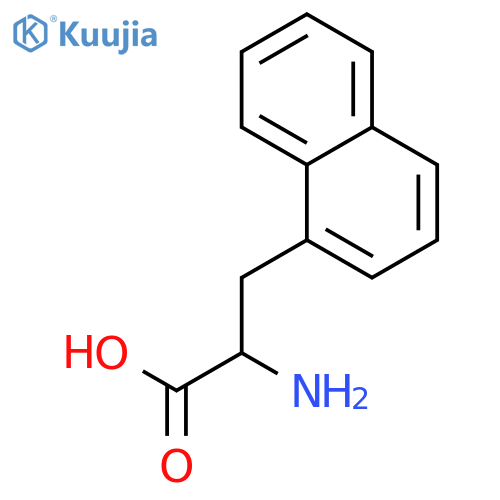

Cas no 28095-56-9 (2-Amino-3-(naphthalen-1-yl)propanoic acid)

2-アミノ-3-(ナフタレン-1-イル)プロパン酸は、ナフタレン環を有する非天然アミノ酸誘導体であり、医薬品中間体や生化学研究における重要な構造単位として利用されています。その特異的な構造により、タンパク質相互作用や酵素阻害剤の開発において高い潜在性を示します。特に、芳香環系の立体障害効果と疎水性を兼ね備えるため、標的分子への選択的な結合能が期待されます。また、光学活性体としての合成が可能であり、キラルな薬理活性評価にも適しています。固相ペプチド合成や分子プローブの構築において、ユニークな機能性モチーフとしての応用が注目されています。

28095-56-9 structure

商品名:2-Amino-3-(naphthalen-1-yl)propanoic acid

2-Amino-3-(naphthalen-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-(naphthalen-1-yl)propanoic acid

- 3-(1-Naphthyl)-DL-alanine

- DL -3-(1-NAPHTHYL)ALANINE

- H-DL-1-Nal-OH

- (RS)-1-Naphthylalanine

- 1-naphthalanine

- 2-amino-3-(1-naphthyl)propanoic acid

- 3-(1'-naphthyl)-alanine

- 3-(1-naphthyl)alanine

- D,L-1-naphthylalanine

- DL-2-AMINO-3-(1-NAPHTHYL)PROPANOIC ACID

- H-DL-3-ALA(1-NAPHTHYL)-OH

- H-DL-ALA(1-NAPH)-OH

- H-DL-NAL(1)-OH

- alpha-Amino-1-naphthalenepropanoic acid

- DL-alpha-amino-1-naphthalenepropionic acid

- 1-Naphthalenealanine

- DL-3-(1-NAPHTHYL)ALANINE

- 2-AMINO-3-NAPHTHALEN-1-YL-PROPIONIC ACID

- 1-Naphthylalanine

- naphtylalanine

- D,L-beta-(1-Naphthyl)alanine

- AK162684

- (2S)-2-amino-3-naphthalen-1-ylpropanoic acid

- 3-naphthalen-1-ylalanine

- H-1-D-Nal-OH

- z-3-(1-naphthyl)-dl-alanine

- H11388

- 28095-56-9

- NSC-230425

- FT-0613506

- 7758-42-1

- 1-Naphthalenepropanoic acid, alpha-amino-

- A839391

- HY-W039763

- DL-3-ALA(1-NAPHTHYL)-OH

- CS-0097849

- FT-0613505

- SCHEMBL93516

- NSC 230425

- NSC230425

- PB48167

- AB02729

- 2-amino-3-naphthalen-1-ylpropanoic acid

- 1-Naphthalenepropanoicacid,a-amino-

- FT-0724669

- MFCD00038544

- DTXSID20874407

- EN300-125912

- CHEMBL3272606

- PD037935

- FT-0706450

- AKOS000167534

- BP-10446

- MFCD00067507

- OFYAYGJCPXRNBL-UHFFFAOYSA-N

- 1-Methyl-4-(4-trans-vinyl-[1,1-bicyclohexyl]-4-trans-yl)-benzol

- (2S)-2-Amino-3-(1-naphthyl)propanoic acid

- AS-58153

- AKOS016843246

- SY065301

- DA-20087

- 68798-79-8

- DB-314411

- (S)-(-)-2-Amino-3-(1-naphthyl)propanoic acid

-

- MDL: MFCD00067507

- インチ: 1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)

- InChIKey: OFYAYGJCPXRNBL-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])(C([H])([H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 215.094628657g/mol

- どういたいしつりょう: 215.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 63.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.254

- ゆうかいてん: 239 ºC

- ふってん: 412.3±33.0 °C at 760 mmHg

- フラッシュポイント: 203.2±25.4 °C

- 屈折率: 1.66

- PSA: 63.32000

- LogP: 2.49450

- ようかいせい: 未確定

- じょうきあつ: 0.0±1.0 mmHg at 25°C

2-Amino-3-(naphthalen-1-yl)propanoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

2-Amino-3-(naphthalen-1-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125912-1.0g |

2-amino-3-(naphthalen-1-yl)propanoic acid |

28095-56-9 | 1g |

$42.0 | 2023-06-08 | ||

| TRC | N368518-10mg |

3-(1-Naphthyl)-DL-alanine |

28095-56-9 | 10mg |

$ 50.00 | 2022-06-03 | ||

| TRC | N368518-100mg |

3-(1-Naphthyl)-DL-alanine |

28095-56-9 | 100mg |

$ 80.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D958905-25g |

DL-3-(1-NAPHTHYL)ALANINE |

28095-56-9 | 97% | 25g |

$145 | 2024-06-06 | |

| Chemenu | CM140723-10g |

2-amino-3-(naphthalen-1-yl)propanoic acid |

28095-56-9 | 95% | 10g |

$179 | 2024-07-28 | |

| Apollo Scientific | OR918989-25g |

3-(1-Naphthyl)-DL-alanine |

28095-56-9 | 97% | 25g |

£405.00 | 2025-02-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N5637-1G |

3-(1-Naphthyl)-DL-alanine |

28095-56-9 | 1G |

¥3419.91 | 2022-02-22 | ||

| Chemenu | CM140723-5g |

2-amino-3-(naphthalen-1-yl)propanoic acid |

28095-56-9 | 95% | 5g |

$102 | 2021-06-09 | |

| Chemenu | CM140723-25g |

2-amino-3-(naphthalen-1-yl)propanoic acid |

28095-56-9 | 95% | 25g |

$327 | 2024-07-28 | |

| Enamine | EN300-125912-500mg |

2-amino-3-(naphthalen-1-yl)propanoic acid |

28095-56-9 | 500mg |

$36.0 | 2023-10-02 |

2-Amino-3-(naphthalen-1-yl)propanoic acid 関連文献

-

Qiong Xiao,Yifan Tang,Ping Xie,Dali Yin RSC Adv. 2019 9 33497

-

Jin-Tian Ma,Ting Chen,Xiang-Long Chen,You Zhou,Zhi-Cheng Yu,Shi-Yi Zhuang,Yan-Dong Wu,Jia-Chen Xiang,An-Xin Wu Org. Biomol. Chem. 2023 21 2091

-

Sushil Kumar,Jolly Kaushal,Tapas Goswami,Pankaj Kumar,Pramod Kumar Sens. Diagn. 2022 1 429

-

Philip J. Chevis,Stephen G. Pyne Org. Chem. Front. 2021 8 2287

-

Tomohiro Tanaka,Hiroshi Tsutsumi,Wataru Nomura,Yasuaki Tanabe,Nami Ohashi,Ai Esaka,Chihiro Ochiai,Jun Sato,Kyoko Itotani,Tsutomu Murakami,Kenji Ohba,Naoki Yamamoto,Nobutaka Fujii,Hirokazu Tamamura Org. Biomol. Chem. 2008 6 4374

推奨される供給者

Amadis Chemical Company Limited

(CAS:28095-56-9)2-Amino-3-(naphthalen-1-yl)propanoic acid

清らかである:99%

はかる:100g

価格 ($):223.0